molecular formula C10H5ClN2S B11924720 2-(4-Chlorophenyl)thiazole-5-carbonitrile CAS No. 1369251-28-4

2-(4-Chlorophenyl)thiazole-5-carbonitrile

Cat. No.: B11924720
CAS No.: 1369251-28-4
M. Wt: 220.68 g/mol
InChI Key: XHMCFGBBLUCMJE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and potassium cyanide under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol as a solvent at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the nitrile group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)thiazole-5-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 2-(4-Chlorophenyl)thiazole-5-carbonitrile is unique due to the presence of both the 4-chlorophenyl and nitrile groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1369251-28-4

Molecular Formula

C10H5ClN2S

Molecular Weight

220.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C10H5ClN2S/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H

InChI Key

XHMCFGBBLUCMJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C#N)Cl

Origin of Product

United States

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